molecular formula C₂₀H₂₈N₄O₂ B1153964 AB-CHMINACA 2'-Indazole Isomer RM

AB-CHMINACA 2'-Indazole Isomer RM

Cat. No.: B1153964
M. Wt: 356.46
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Landscape of Synthetic Cannabinoid Receptor Agonists (SCRAs)

Synthetic cannabinoids are a chemically diverse group of substances designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. unodc.org These compounds, however, often exhibit significantly higher potency and a different pharmacological profile than THC, leading to unpredictable and severe health consequences. The clandestine nature of SCRA production leads to a continuous stream of new generations of these compounds, often with minor structural modifications to circumvent legal controls. unodc.org One such modification that has gained prominence is the introduction of an indazole core, a feature common to many potent SCRAs, including AB-CHMINACA. drugsandalcohol.ie

Definition of AB-CHMINACA 2'-Indazole Isomer RM: Positional Isomerism and Nomenclature

This compound is a positional isomer of the potent synthetic cannabinoid AB-CHMINACA. glpbio.com Positional isomers are compounds that share the same molecular formula but differ in the position of a substituent group on a core structure. In the case of AB-CHMINACA, the core is an indazole ring system.

The standard and more commonly encountered form of AB-CHMINACA features a cyclohexylmethyl group attached to the nitrogen at the 1-position of the indazole ring. In contrast, the 2'-indazole isomer, as its name suggests, has this same cyclohexylmethyl group attached to the nitrogen at the 2-position of the indazole ring. glpbio.com This seemingly minor shift in the substituent's location results in a distinct chemical entity with different properties.

The nomenclature "RM" designates this compound as a Reference Material, signifying that it is a pure substance intended for use in analytical and research settings for comparative purposes. glpbio.com

Table 1: Chemical Identity of AB-CHMINACA and its 2'-Indazole Isomer

FeatureAB-CHMINACAThis compound
IUPAC Name N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide
Molecular Formula C₂₀H₂₈N₄O₂C₂₀H₂₈N₄O₂
Molecular Weight 356.47 g/mol 356.47 g/mol
CAS Number 1185887-21-12237296-99-8

Significance in Contemporary Forensic Chemistry and Academic Research

The emergence of this compound holds considerable significance for both forensic and academic disciplines. For forensic chemists, the presence of such isomers complicates the identification of controlled substances. As positional isomers often have very similar mass spectra, standard screening techniques may not readily differentiate between the controlled, potent 1-indazole isomer and its less potent 2'-indazole counterpart. drugsandalcohol.ie This necessitates the use of more sophisticated analytical techniques and a deeper understanding of their fragmentation patterns to ensure accurate legal proceedings.

From a research perspective, the existence of this isomer provides a valuable tool for studying structure-activity relationships (SAR) of synthetic cannabinoids. By comparing the pharmacological activity of the two isomers, researchers can gain insights into how the position of the alkyl substituent on the indazole core influences cannabinoid receptor binding and activation. nih.govnih.gov This knowledge is crucial for understanding the potential effects of new SCRAs and for developing strategies to counter their public health impact. The 2'-indazole isomer of AB-CHMINACA is often considered a potential manufacturing impurity that can arise during the synthesis of the more common 1-position isomer. nih.govnih.gov

Properties

Molecular Formula

C₂₀H₂₈N₄O₂

Molecular Weight

356.46

Synonyms

(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide; 

Origin of Product

United States

Chemical Structure and Stereochemical Characteristics of Ab Chminaca 2 Indazole Isomer Rm

Structural Elucidation of the 2H-Indazole Regioisomer

The AB-CHMINACA 2'-indazole isomer, as its name suggests, is a structural isomer of AB-CHMINACA where the cyclohexylmethyl group is attached to the nitrogen at the 2-position of the indazole ring, forming a 2H-indazole derivative. glpbio.comlabscoop.com In contrast, the more commonly known AB-CHMINACA has the same group attached to the 1-position, resulting in a 1H-indazole structure. glpbio.comlabscoop.com This regioisomer has been identified in seized materials, suggesting it may be a byproduct of the synthesis of AB-CHMINACA or a compound that is intentionally synthesized. nih.govnih.gov

The elucidation of the 2H-indazole structure has been accomplished through various analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net In a comprehensive study, both the 1H- and 2H-indazole regioisomers of AB-CHMINACA were synthesized from a common precursor for full analytical characterization. nih.govresearchgate.net This allowed for a direct comparison of their spectroscopic data, confirming the position of the alkyl substituent on the indazole core.

Differentiating Structural Features from the 1H-Indazole Counterpart (e.g., AB-CHMINACA)

The differentiation between the 1H- and 2H-indazole isomers of AB-CHMINACA is critical for forensic and research purposes. While both isomers share the same molecular formula and mass, their distinct structural arrangements lead to discernible differences in their analytical profiles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these regioisomers. The chemical shifts of the protons and carbons in the indazole ring are particularly informative. For instance, the position of the signals corresponding to the protons on the indazole core will differ between the two isomers due to the different electronic environments created by the placement of the cyclohexylmethyl group. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Under electron ionization, the fragmentation patterns of the two isomers in GC-MS analysis show notable differences. While they both produce some similar fragments, the relative abundances of these fragments and the presence of unique fragment ions allow for their differentiation. These distinct fragmentation patterns are a key diagnostic feature for identifying the specific regioisomer present in a sample. nih.govresearchgate.net

The following table summarizes the key differentiating characteristics:

FeatureAB-CHMINACA (1H-Indazole)AB-CHMINACA 2'-Indazole Isomer (2H-Indazole)
Alkyl Group Position 1-position of the indazole ring2-position of the indazole ring
¹H and ¹³C NMR Distinct chemical shifts for indazole protons and carbonsDifferent chemical shifts for indazole protons and carbons compared to the 1H-isomer
GC-MS Fragmentation Characteristic fragmentation patternDistinguishable fragmentation pattern from the 1H-isomer

Stereochemical Configuration: Analysis of Chiral Centers and Enantiomeric Forms

Like its 1H-counterpart, the AB-CHMINACA 2'-indazole isomer possesses a chiral center in the L-valinamide portion of the molecule. This gives rise to two possible enantiomers: the (S) and (R) forms. The IUPAC name for the (S)-enantiomer of the 2'-indazole isomer is (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide. unodc.org

Studies on the 1H-indazole synthetic cannabinoids have consistently shown that the (S)-enantiomer is significantly more potent in its interaction with the cannabinoid receptors (CB1 and CB2) than the (R)-enantiomer. nih.govmmu.ac.uk This enhanced activity of the (S)-enantiomer is a common feature among many synthetic cannabinoids containing an amino acid moiety. nih.govmmu.ac.uk Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are necessary to separate and identify the individual enantiomers. nih.gov Given the structural similarity, it is highly probable that the (S)-enantiomer of the AB-CHMINACA 2'-indazole isomer is also the more pharmacologically active form.

Synthetic Pathways and Regiochemical Control

Strategies for the Preparation of Indazole-3-Carboxamide Scaffolds

The indazole-3-carboxamide framework is a key structural motif in a variety of pharmacologically active compounds. nih.govnih.govresearchgate.net Its synthesis typically begins with a pre-formed indazole ring, which is then functionalized. General approaches may involve building the N-substituted indazole ring from precursors or, more commonly, direct alkylation of the indazole scaffold. nih.gov Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, making regioselective synthesis a significant challenge. nih.govbeilstein-journals.org

Achieving selective N-2 alkylation of the indazole ring is a key challenge in synthetic chemistry. While direct alkylation often favors the N-1 position, specific conditions have been developed to promote the formation of the N-2 isomer. For instance, Mitsunobu reaction conditions have been shown to have a strong preference for producing the N-2 regioisomer. nih.gov

More recent methodologies have focused on catalyst systems to drive N-2 selectivity. The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts for the reaction of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates has been reported as a general and selective procedure for N-2 alkylation. organic-chemistry.org Another novel, metal-free approach utilizes TfOH to catalyze the reaction between indazoles and diazo compounds, affording N-2 alkylated products with high to excellent regioselectivity and in good yields. rsc.org These methods represent significant advancements in controlling the position of alkylation on the indazole core.

The primary challenge in indazole N-alkylation is controlling which of the two nitrogen atoms in the pyrazole (B372694) ring is substituted. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov Consequently, many standard alkylation conditions lead to a mixture of N-1 and N-2 isomers, with the N-1 isomer often predominating. nih.gov

The ratio of N-1 to N-2 products is highly dependent on several factors, including:

Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N-1 selectivity, particularly for indazoles with C-3 carboxamide groups. nih.gov

Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can significantly influence the regiochemical outcome. Electron-withdrawing groups at the C-7 position, for example, have been shown to confer excellent N-2 regioselectivity. nih.gov Conversely, electron-withdrawing groups at the C-3 position that can chelate with the cation (e.g., Na+) can drive N-1 selectivity. nih.gov

Alkylating Agent: The nature of the alkylating agent, such as primary alkyl halides or secondary alkyl tosylates, can also affect the isomer distribution. nih.govbeilstein-journals.org

Table 1: Factors Influencing Regioselectivity in Indazole N-Alkylation

Factor Effect on Selectivity Example Conditions Predominant Isomer Citation
Base/Solvent Strong base in aprotic solvent NaH in THF N-1 nih.gov
Catalyst Acid catalysis TfOH with diazo compounds N-2 rsc.org
Ring Substituents Electron-withdrawing group at C-7 C-7 NO₂ or CO₂Me N-2 nih.gov
Ring Substituents Chelating group at C-3 C-3 Carboxamide N-1 nih.govnih.gov
Reaction Type Mitsunobu conditions DEAD, PPh₃ N-2 nih.gov

Formation Mechanisms: AB-CHMINACA 2'-Indazole Isomer RM as a Potential Synthetic Byproduct or Intentional Product

The AB-CHMINACA 2'-indazole isomer has been identified in seized synthetic cannabinoid products, raising questions about its origin. drugsandalcohol.ienih.gov It is currently unclear whether this regioisomer is intentionally synthesized for its own properties or if it is an unintended byproduct resulting from the synthesis of the more common N-1 isomer, AB-CHMINACA. nih.govnih.gov

Research into the synthesis of related compounds provides strong evidence for the byproduct hypothesis. During the preparation of similar indazole-3-carboxamide synthetic cannabinoids, it was observed that the alkylation of the methyl indazole-3-carboxylate precursor predominantly yielded the desired N-1 alkylated intermediate. However, the N-2 alkylated regioisomer was consistently formed as a minor product. nih.gov If this minor N-2 intermediate is not diligently removed through purification, it will proceed through the subsequent synthetic steps (e.g., hydrolysis and amide coupling) to yield the final N-2 isomer product as an impurity alongside the main N-1 product. nih.gov Therefore, the presence of this compound in clandestine samples is likely the result of improper or incomplete purification during the synthesis of AB-CHMINACA. nih.govnih.gov

Isolation and Purification Techniques for Isomeric Purity

Given that the direct alkylation of indazoles often produces a mixture of N-1 and N-2 isomers, effective separation and purification techniques are crucial for obtaining isomerically pure compounds.

The most common method for separating N-1 and N-2 indazole isomers is column chromatography . nih.govrsc.org Differences in the polarity of the two isomers typically allow for their separation on a silica (B1680970) gel column, with the N-1 isomer often eluting first. nih.gov While effective, this method can be time-consuming and may not be ideal for large-scale production. rsc.org

Another effective technique is recrystallization . A patented method describes the use of a mixed solvent system for recrystallization to separate indazole derivative isomers. By carefully selecting the solvents (e.g., acetone/water, acetonitrile/water, methanol/water), one isomer can be selectively crystallized out of the solution, yielding a single isomer with a purity often exceeding 99%. google.com

To confirm the identity and isomeric purity of the separated products, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. nih.gov The 1H and 13C NMR spectra of N-1 and N-2 isomers exhibit distinct and predictable differences. For example, in 13C NMR, the chemical shifts of the C-7 and C-7a carbons are significantly more deshielded in the N-2 isomer compared to the N-1 isomer. nih.gov Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can be used for unequivocal assignment by observing the correlation between the protons of the alkyl group's CH₂ adjacent to the ring nitrogen and the C-3 carbon of the indazole, a correlation that is present for the N-2 isomer but absent for the N-1 isomer. nih.gov

Pharmacological Profile and Receptor Interactions

Cannabinoid Receptor Agonist Activity

AB-CHMINACA is recognized as a potent agonist for both the CB1 and CB2 cannabinoid receptors. wikipedia.org Its 2'-indazole isomer, however, exhibits a significantly different pharmacological profile.

In Vitro Potency and Efficacy at Cannabinoid Receptor Type 1 (CB1)

Research has demonstrated that the 1-alkyl-1H-indazole isomer of AB-CHMINACA is a high-potency agonist at the CB1 receptor, with reported EC50 values ranging from 2.1 to 11.6 nM. nih.govnih.gov In contrast, the 2-alkyl-2H-indazole regioisomer, also known as AB-CHMINACA 2'-indazole isomer, displays markedly lower potency, acting as a low-potency (micromolar) agonist at the CB1 receptor. nih.govnih.gov This significant decrease in potency highlights the critical role of the nitrogen position in the indazole ring for CB1 receptor activation.

In Vitro Potency and Efficacy at Cannabinoid Receptor Type 2 (CB2)

Similar to its activity at the CB1 receptor, the 1-alkyl-1H-indazole isomer of AB-CHMINACA is a potent agonist at the CB2 receptor, with EC50 values in the range of 5.6 to 21.1 nM. nih.govnih.gov Conversely, the AB-CHMINACA 2'-indazole isomer demonstrates low-potency (micromolar) agonist activity at the CB2 receptor. nih.govnih.gov Studies have also shown that for many synthetic cannabinoids, including AB-CHMINACA, the (S)-enantiomers exhibit greater potency at the CB2 receptor compared to the (R)-enantiomers. frontiersin.org

Comparative Pharmacodynamics of AB-CHMINACA 2'-Indazole Isomer RM with 1H-Indazole Isomers and Other SCRAs

The pharmacodynamic properties of the AB-CHMINACA 2'-indazole isomer differ substantially from its 1H-indazole counterpart and other synthetic cannabinoid receptor agonists (SCRAs). While AB-CHMINACA (the 1H-indazole isomer) is a high-efficacy agonist at both CB1 and CB2 receptors, its 2'-indazole isomer is characterized by its low potency. nih.govnih.govnih.gov This reduced activity of the 2'-indazole isomer suggests it may be a manufacturing impurity rather than an intentionally synthesized cannabimimetic agent. nih.govnih.gov

In comparison to other SCRAs, such as AB-FUBINACA and AB-PINACA, which are also potent CB1 and CB2 agonists, the 2'-indazole isomer of AB-CHMINACA is significantly less active. nih.govacs.org This underscores the specific structural requirements for potent cannabinoid receptor activation.

Structure-Activity Relationships (SAR) within Indazole-Based Synthetic Cannabinoids

Impact of Indazole Nitrogen Substitution (N1 vs. N2) on Receptor Affinity and Functional Activity

The position of the alkyl substituent on the indazole ring system is a critical determinant of cannabinoid receptor affinity and functional activity. nih.govnih.gov Studies comparing 1-alkyl-1H-indazole isomers with their 2-alkyl-2H-indazole regioisomers have consistently shown that the 1-substituted isomers are potent agonists, while the 2-substituted isomers exhibit dramatically reduced, low-potency (micromolar) agonist activity. nih.govnih.gov This is evident in the case of AB-CHMINACA, where the 1H-indazole isomer is a high-potency agonist, and the 2H-indazole isomer (AB-CHMINACA 2'-indazole isomer) is a low-potency agonist. nih.govnih.gov This difference in activity is attributed to the specific orientation of the substituent in the binding pocket of the cannabinoid receptors.

Influence of Distal Moiety Modifications on Cannabinoid Receptor Engagement

Modifications to the distal moieties of indazole-based synthetic cannabinoids can significantly influence their engagement with cannabinoid receptors. For instance, the presence of a valine amino acid amide residue in compounds like AB-CHMINACA is a departure from the naphthyl or adamantane (B196018) residues found in older generations of synthetic cannabinoids. wikipedia.org The nature of the alkyl or fluorinated alkyl chain attached to the indazole core also plays a role in modulating potency and efficacy. nih.gov For example, the replacement of a pentyl group with a 4-fluorobenzyl group can alter the binding affinity for both CB1 and CB2 receptors. nih.gov Furthermore, the head group of the molecule significantly affects potency, with tert-leucine methyl ester derivatives generally being more potent than their valine methyl ester counterparts. dundee.ac.uk

Mechanisms of Receptor Activation: Investigation via Functional Assays (e.g., FLIPR, GPCR Activation Assays)

The mechanism of action of AB-CHMINACA 2'-indazole isomer has been primarily investigated through functional assays that measure its ability to activate cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a cascade of intracellular signaling events.

Detailed Research Findings:

A key study systematically evaluated the pharmacological activity of AB-CHMINACA and its 2'-indazole regioisomer using a fluorometric assay. nih.govnih.gov This type of functional assay measures the mobilization of intracellular calcium, which is a downstream event following the activation of certain GPCR signaling pathways. In this research, cells expressing either the human CB1 or CB2 receptor were utilized to determine the potency and efficacy of these compounds.

The findings from these fluorometric assays revealed that the AB-CHMINACA 2'-indazole isomer acts as an agonist at both CB1 and CB2 receptors, meaning it binds to and activates these receptors. nih.govnih.gov However, a crucial distinction was observed in its potency compared to its 1'-indazole counterpart, AB-CHMINACA.

The research demonstrated that the 2'-indazole isomer possesses significantly lower potency at both cannabinoid receptors. nih.govnih.gov While AB-CHMINACA is a high-potency agonist with EC50 values in the low nanomolar range, its 2'-indazole isomer exhibits agonist activity in the micromolar range, indicating a substantial decrease in its ability to activate the receptors. nih.govnih.gov This suggests that the position of the cyclohexylmethyl substituent on the indazole ring is a critical determinant of potent cannabinoid receptor activation. The data indicates that the 2'-alkyl-2H-indazole regioisomers are likely manufacturing impurities resulting from improper purification during the synthesis of the more potent 1'-alkyl-1H-indazole regioisomers. nih.govnih.gov

Data from Functional Assays:

The following table summarizes the functional activity data for AB-CHMINACA and its 2'-indazole isomer at CB1 and CB2 receptors, as determined by fluorometric assays. The half-maximal effective concentration (EC50) is a measure of the compound's potency, with lower values indicating higher potency.

CompoundReceptorEC50 (nM)Potency
AB-CHMINACACB12.1 - 11.6High
CB25.6 - 21.1High
This compound CB1 Micromolar (low potency) Low
CB2 Micromolar (low potency) Low

Data sourced from Longworth et al., 2016. nih.govnih.gov

Identification of Primary Metabolic Pathways

The metabolism of synthetic cannabinoids is a critical area of study for forensic and clinical toxicology, as metabolites are often the primary targets for detection in biological samples. For AB-CHMINACA, and by extension its 2'-indazole isomer, the primary metabolic transformations involve two key processes: hydrolysis and oxidation.

Hydrolysis of Amide Linkages

A major metabolic route for AB-CHMINACA is the hydrolysis of its terminal amide bond, a reaction catalyzed by amidase enzymes. nih.govscispace.com This biotransformation results in the formation of a carboxylic acid metabolite. This process is a common metabolic pathway for many synthetic cannabinoids containing an amino acid moiety. In the context of the 2'-indazole isomer, it is highly probable that it undergoes a similar hydrolytic cleavage of the L-valinamide side chain. The resulting carboxylated metabolite would be a significant indicator of ingestion.

Phase I Oxidation Reactions (e.g., Hydroxylation on Cyclohexylmethyl Ring)

Phase I oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, is another crucial metabolic pathway for AB-CHMINACA. nih.gov These reactions introduce polar hydroxyl groups onto the molecule, facilitating its excretion. A prominent site for this oxidation is the cyclohexylmethyl (CHM) ring. nih.gov Studies on AB-CHMINACA have identified multiple mono-hydroxylated metabolites on the cyclohexyl ring. nih.gov Given that the 2'-indazole isomer retains the cyclohexylmethyl moiety, it is expected to undergo similar hydroxylation reactions at various positions on this ring.

In Vitro Metabolic Profiling using Hepatic Microsomal Systems (e.g., Human and Mouse Liver Microsomes)

In vitro models, particularly those using human liver microsomes (HLMs), are invaluable tools for elucidating the metabolic pathways of new psychoactive substances. researchgate.net For AB-CHMINACA, incubation with HLMs has led to the identification of numerous metabolites. nih.gov These studies have revealed that CYP3A4 is a key enzyme responsible for the oxidative metabolism of AB-CHMINACA. nih.gov

While no specific in vitro studies on the AB-CHMINACA 2'-indazole isomer are publicly available, the established methodologies used for its 1-isomer would be directly applicable. Such studies would involve incubating the 2'-indazole isomer with human and potentially mouse liver microsomes to identify the resulting phase I and phase II metabolites. The data generated would be instrumental in confirming the predicted metabolic pathways and identifying unique metabolites that could serve as specific biomarkers.

Characterization of Major and Minor Metabolites for Forensic and Research Markers

The identification of both major and minor metabolites is essential for developing robust analytical methods for forensic and research purposes. For AB-CHMINACA, the major metabolites detected in urine samples are often the products of amide hydrolysis and cyclohexyl ring hydroxylation. nih.gov Specifically, a carboxylated metabolite and several mono-hydroxylated isomers are considered primary targets for biomonitoring. nih.gov

For the AB-CHMINACA 2'-indazole isomer, it is anticipated that the major metabolites would also be the carboxylated and hydroxylated derivatives. However, the exact position of hydroxylation on the cyclohexyl ring may differ, potentially leading to a unique metabolic profile that could distinguish it from its 1-isomer. The characterization of these metabolites, including their mass spectral fragmentation patterns, is crucial for their definitive identification in toxicological screenings.

Below is an interactive data table summarizing the key metabolic transformations observed for AB-CHMINACA, which are predicted to be relevant for the 2'-indazole isomer.

Metabolic Transformation Enzyme System Resulting Metabolite Significance
Amide HydrolysisAmidaseCarboxylic Acid MetaboliteMajor urinary biomarker
MonohydroxylationCytochrome P450 (CYP3A4)Hydroxylated cyclohexylmethyl metaboliteMajor urinary biomarker
DihydroxylationCytochrome P450Dihydroxylated cyclohexylmethyl metaboliteMinor metabolite
N-DealkylationCytochrome P450Metabolite without the cyclohexylmethyl groupMinor metabolic pathway
GlucuronidationUGTsGlucuronide conjugates of metabolitesPhase II metabolites for excretion

Comparative Analysis of Metabolic Routes with Structurally Related Synthetic Cannabinoids

The metabolic pathways of AB-CHMINACA are broadly consistent with those of other indazole-based synthetic cannabinoids such as AB-FUBINACA and AB-PINACA. nih.govwikipedia.org These compounds also undergo extensive phase I metabolism, including hydroxylation and amide hydrolysis. The position of the alkyl substituent on the indazole ring (position 1 versus 2) can influence the metabolic profile. While direct comparative metabolism studies for the AB-CHMINACA isomers are lacking, research on other indazole regioisomers suggests that while the primary metabolic routes remain similar, the relative abundance of specific metabolites may vary. nih.govnih.gov This variation can be critical for distinguishing between the consumption of different isomers in forensic investigations. The difference in the location of the cyclohexylmethyl group in the 2'-indazole isomer could potentially influence the accessibility of the molecule to metabolic enzymes, leading to quantitative differences in the metabolites produced.

Conclusion

AB-CHMINACA 2'-indazole isomer RM serves as a significant example of the challenges posed by the constant evolution of synthetic cannabinoids. Its existence as a positional isomer of the highly potent AB-CHMINACA necessitates the use of advanced and precise analytical techniques for its differentiation in forensic casework. Furthermore, the dramatic difference in pharmacological potency between the two isomers provides invaluable insights for researchers studying the structure-activity relationships of this class of compounds. A thorough understanding of such isomers is crucial for law enforcement, forensic scientists, and the broader scientific community to effectively address the public health threats posed by the dynamic landscape of novel psychoactive substances.

Advanced Analytical Characterization As a Reference Material Rm

Spectroscopic Methodologies for Definitive Structural Assignment

Spectroscopic methods provide the foundational data for the structural elucidation of chemical compounds. For a reference material, these techniques are employed to provide an unambiguous structural assignment, confirming its identity and distinguishing it from related isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Studies have reported the full ¹H and ¹³C NMR characterization of the AB-CHMINACA 2'-indazole isomer, which is critical for distinguishing it from its more common 1'-indazole regioisomer. nih.govnih.govresearchgate.net

The key differentiating feature in the ¹H NMR spectrum is the chemical shift of the protons in the indazole ring system. Similarly, ¹³C NMR provides distinct signals for the carbon atoms of the indazole core, confirming the position of the cyclohexylmethyl substituent at the N-2 position. nih.govresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for AB-CHMINACA 2'-Indazole Isomer

This table presents a summary of reported NMR data. Actual chemical shifts can vary slightly based on the solvent and instrument used.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indazole-H4 7.78 (d) 121.8
Indazole-H5 7.37 (ddd) 126.7
Indazole-H6 7.14 (ddd) 120.9
Indazole-H7 8.16 (d) 121.4
N-CH₂ 4.60 (d) 57.8
Valine-αCH 4.88 (dd) 58.1
Valine-βCH 2.33 (m) 30.6
Valine-γCH₃ 1.05 (d), 1.07 (d) 19.3, 18.2
C=O (Amide) - 162.7
C=O (Amide) - 173.3

Data sourced from a comprehensive study on indazole regioisomers. nih.govnih.govresearchgate.net

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum for the AB-CHMINACA 2'-indazole isomer shows characteristic absorption bands corresponding to N-H, C-H, C=O (amide), and C=C (aromatic) stretching and bending vibrations, confirming the presence of key functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 2'-indazole isomer exhibits a distinct UV absorption maximum that differs from its 1'-indazole counterpart. The reported UV λmax for the 2'-indazole isomer is approximately 314 nm, whereas the 1'-indazole isomer (AB-CHMINACA) absorbs at around 303 nm. nih.govnih.govresearchgate.net This difference is analytically useful for distinguishing the two regioisomers.

Table 2: Key Spectroscopic Data (IR and UV-Vis)

Spectroscopic Technique Feature Value
FTIR N-H Stretch ~3435, 3206 cm⁻¹
C-H Stretch ~2926, 2853 cm⁻¹
C=O Stretch (Amide) ~1688, 1650 cm⁻¹
C=C Stretch (Aromatic) ~1521 cm⁻¹
UV-Vis λmax 314 nm

Data sourced from published analytical characterizations. nih.govresearchgate.netresearchgate.net

AB-CHMINACA 2'-indazole isomer is a chiral molecule due to the stereocenter in the L-valinamide moiety, specified as (S) in the IUPAC name. medkoo.comcaymanchem.com Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the most powerful method for determining the absolute configuration of such compounds. nih.govwiley.com

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD and provides detailed stereochemical information in solution. rsc.orgru.nl The VCD spectra of two enantiomers are mirror images of each other, while their standard IR spectra are identical. nih.gov By comparing the experimental VCD spectrum of a reference material with that predicted by quantum chemical calculations, the absolute configuration can be unequivocally assigned. nih.govcas.cz This technique is crucial for verifying that the RM possesses the correct (S)-configuration and is not a racemic mixture or the incorrect (R)-enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized light in the UV-Vis range. Like VCD, it is highly sensitive to the molecule's absolute configuration and conformation. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for a specific enantiomer. wiley.com

While specific VCD and ECD spectral data for AB-CHMINACA 2'-indazole isomer are not widely available in peer-reviewed literature, the application of these techniques is a standard and necessary step in the characterization of a chiral reference material to confirm its enantiomeric identity and purity. nih.govnih.gov

Chromatographic Separation Techniques for Isomer and Enantiomer Resolution

Chromatographic techniques are essential for separating complex mixtures and for confirming the purity of reference materials. For AB-CHMINACA 2'-indazole isomer, chromatography is used to resolve it from its regioisomer and to verify enantiomeric purity.

GC-MS is a cornerstone of forensic drug analysis. The AB-CHMINACA 2'-indazole isomer can be distinguished from the 1'-indazole isomer by its retention time and mass spectrum. nih.govnih.gov Studies have shown that the 2'-indazole isomer typically has a slightly longer retention time than the 1'-indazole isomer under the same GC conditions. nih.govresearchgate.net

More importantly, the electron ionization (EI) mass spectra of the two regioisomers show significant differences in their fragmentation patterns. While both isomers have the same molecular ion, the relative abundances of key fragment ions differ, allowing for their unambiguous identification. For the 2'-indazole isomer, a characteristic fragment ion is observed at m/z 81, corresponding to the cyclohexyl moiety, which is less prominent in the spectrum of the 1'-isomer. nih.govresearchgate.net

Table 3: GC-MS Fragmentation Data for AB-CHMINACA 2'-Indazole Isomer

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Significance
356 [M]⁺ (Molecular Ion) Confirms molecular weight
257 [M - C₅H₁₀N₂O]⁺ Loss of valinamide (B3267577) moiety
173 [Indazole-CH₂-Cyclohexyl]⁺ Cleavage at amide bond
145 [Indazole-CH₂]⁺ Cleavage of cyclohexyl group
81 [C₆H₉]⁺ Cyclohexenyl cation, characteristic fragment

Data derived from published mass spectra. nih.govresearchgate.net

Liquid chromatography (LC) coupled with mass spectrometry, particularly tandem MS (MS/MS) and high-resolution MS (such as Quadrupole Time-of-Flight, QTOF-MS), offers a powerful alternative for analysis. nih.gov LC is advantageous for compounds that may be thermally unstable, and high-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula with high confidence. nih.govku.dk

The exact mass of the protonated molecule [M+H]⁺ for AB-CHMINACA 2'-indazole isomer (C₂₀H₂₈N₄O₂) is 357.2285. medkoo.com LC-QTOF-MS can measure this mass with an error of less than 5 ppm, providing definitive confirmation of the elemental composition and distinguishing it from other compounds with the same nominal mass.

Furthermore, chiral LC methods can be employed to separate the (S) and (R) enantiomers of the compound, providing an orthogonal method to chiroptical spectroscopy for determining enantiomeric purity. nih.govresearchgate.net

Table 4: Compound Names Mentioned in this Article

Compound Name Abbreviation / Synonym
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide AB-CHMINACA 2'-indazole isomer
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide AB-CHMINACA
AB-FUBINACA -
AB-PINACA -

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Assessment

The analytical characterization of synthetic cannabinoid receptor agonists (SCRAs) like AB-CHMINACA and its isomers is complicated by the presence of a chiral center, typically resulting in (S)- and (R)-enantiomers. The differentiation and quantification of these enantiomers are critical, as they often exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for the enantiomeric separation and purity assessment of these compounds, including the AB-CHMINACA 2'-indazole isomer reference material.

Research into the chiral separation of indazole-3-carboxamide type SCRAs has identified effective chiral stationary phases (CSPs) for resolving their enantiomers. For SCRAs with a terminal amide moiety, such as AB-CHMINACA, polysaccharide-based CSPs are particularly effective. frontiersin.orgnih.govdundee.ac.uk A Lux® i-Cellulose-5 column, which is a cellulose-based CSP, has demonstrated high selectivity for this class of compounds. frontiersin.orgnih.govdundee.ac.uknih.gov Optimized isocratic separation methods using such columns have successfully yielded baseline separation with resolution values (Rs) of 1.99 or greater, which is indicative of a high-quality separation suitable for quantitative analysis. frontiersin.orgnih.govdundee.ac.uk

Another study utilized a (R,R)-Whelk-O®1, a covalent Pirkle-type CSP, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve enantioseparation. amazonaws.com This method allowed for the analysis of seized samples containing AB-CHMINACA, where a predominance of the (S)-enantiomer was identified. amazonaws.com The ability to achieve such separation is fundamental for reference materials, as it allows forensic laboratories to determine the enantiomeric ratio in seized samples, which may provide clues about the synthesis route or precursor enantiopurity. nih.gov

The development of chiral separation methods often involves screening different CSPs and mobile phase conditions to achieve optimal resolution. For instance, while cellulose-based columns have proven effective, the lack of baseline separation for AB-CHMINACA enantiomers on certain CSPs can pose a challenge to the accuracy of forensic analysis. amazonaws.com Therefore, the characterization of an AB-CHMINACA 2'-indazole isomer reference material must include a validated chiral HPLC method that specifies the column, mobile phase, and detection parameters, ensuring its suitability for assessing enantiomeric purity.

Table 1: HPLC Parameters for Enantiomeric Separation of Related Indazole Carboxamide SCRAs

ParameterConditionReference
Chiral Stationary Phase (CSP)Lux® i-Cellulose-5 [Cellulose tris(3,5-dichlorophenylcarbamate)] frontiersin.orgnih.gov
Alternate CSP(R,R)-Whelk-O®1 amazonaws.com
DetectionPhotodiode Array (PDA) and/or Mass Spectrometry (MS) frontiersin.orgamazonaws.com
Achieved Resolution (Rs)≥ 1.99 frontiersin.orgnih.govdundee.ac.uk

Development and Validation of Analytical Reference Standards for Forensic Applications

The AB-CHMINACA 2'-indazole isomer is an analytical reference standard essential for forensic and research applications. caymanchem.comglpbio.com Its primary role is to enable the positive identification and accurate quantification of this specific isomer in the face of rampant regioisomerism in clandestinely produced synthetic cannabinoids. The 2'-indazole isomer of AB-CHMINACA, where the cyclohexylmethyl group is attached at the N2 position of the indazole ring, can arise as a manufacturing impurity during the synthesis of the more common 1-indazole isomer (AB-CHMINACA). drugsandalcohol.ienih.govresearchgate.net As both isomers have identical molecular formulas and weights, they produce very similar mass spectra, making their differentiation by mass spectrometry alone challenging. drugsandalcohol.ie

The development of a certified reference material (RM) for the AB-CHMINACA 2'-indazole isomer involves its unambiguous synthesis and extensive characterization using multiple analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm its chemical structure and distinguish it from its 1-positional isomer. nih.govresearchgate.net Suppliers of this reference material often provide a Certificate of Analysis confirming its purity (e.g., ≥98%) and characterization data. caymanchem.comsigmaaldrich.com Some reference materials are manufactured and tested under guidelines such as ISO 17025 and Guide 34, ensuring traceability and quality for forensic laboratories. glpbio.com

For forensic applications, analytical methods utilizing this reference standard must be rigorously validated. A study on the detection of the parent AB-CHMINACA compound in hair developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that demonstrates the necessary parameters for forensic use. nih.gov The validation process ensures the method is selective, accurate, and reproducible. nih.gov Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. nih.gov

Table 2: Example Validation Parameters for LC-MS/MS Detection of a Related SC (AB-CHMINACA) in a Forensic Matrix

Validation ParameterResultReference
Limit of Detection (LOD)0.5 - 10 pg/mg nih.gov
Limit of Quantification (LOQ)2 - 50 pg/mg nih.gov
Linearity (Correlation Coefficient)Achieved within 5-1000 pg/mg or 10-1000 pg/mg range nih.gov
Precision (Intra- and Inter-assay)< 15% nih.gov
Accuracy< 15% nih.gov

The availability of a well-characterized reference standard for AB-CHMINACA 2'-indazole isomer is indispensable for forensic toxicologists and chemists to differentiate it from its potent 1-isomer, ensuring accurate findings in casework and contributing to a better understanding of the synthetic cannabinoid landscape. nih.gov

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
AB-CHMINACAN-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
AB-CHMINACA 2'-Indazole IsomerN-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide
AB-FUBINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
ADB-FUBINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
AB-PINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
5F-AB-PINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
5Cl-AB-PINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide
APP-FUBINACAN-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
5F-APP-PINACAN-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

Forensic and Illicit Product Analysis

Detection and Quantitation of AB-CHMINACA 2'-Indazole Isomer RM in Seized Materials

The identification and quantification of this compound in seized materials rely on sophisticated analytical techniques. Given that this isomer shares the same molecular formula and weight as its more common counterpart, AB-CHMINACA, their mass spectra can be very similar, necessitating advanced methods for definitive identification. drugsandalcohol.ie

Forensic laboratories typically employ a combination of screening and confirmatory techniques. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of synthetic cannabinoids. tandfonline.com While the mass spectra of the two isomers are similar, subtle differences in fragmentation patterns can be used for differentiation by experienced analysts. researchgate.netnih.gov

For unambiguous identification and quantitation, more advanced techniques are often required. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, enabling the separation and specific detection of isomers. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information that can definitively distinguish between the 1-indazole and 2-indazole regioisomers. researchgate.netnih.gov

The quantitation of this compound in seized materials, which often consist of herbal mixtures, powders, or liquids, is crucial for legal proceedings and for understanding the composition of illicit products. drugsandalcohol.ie Validated analytical methods using techniques like HPLC-MS/MS are developed to determine the concentration of the substance in these complex matrices. nih.gov

Analytical Techniques for the Detection of AB-CHMINACA Isomers:

Analytical TechniqueApplication in Isomer DifferentiationKey Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Differentiation based on subtle differences in fragmentation patterns.Can distinguish between 1-alkyl-1H-indazole and 2-alkyl-2H-indazole regioisomers. researchgate.netnih.gov
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Separation and specific detection of isomers with high sensitivity and selectivity.Enables accurate quantitation in complex matrices like blood. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides definitive structural elucidation to distinguish between regioisomers.Confirms the position of the alkyl substituent on the indazole ring. researchgate.netnih.gov

Challenges in Isomer and Regioisomer Differentiation in Forensic Investigations

The primary challenge in the forensic analysis of this compound lies in its differentiation from its potent and more prevalent regioisomer, AB-CHMINACA. As they are structural isomers, they possess the same molecular weight, leading to identical responses in low-resolution mass spectrometers, which are often used for initial screening. drugsandalcohol.ie

This similarity can lead to misidentification if appropriate analytical strategies are not employed. The subtle differences in the mass spectra obtained from GC-EI-MS require careful interpretation by forensic chemists. Without reference standards for both isomers, distinguishing between them can be particularly difficult. The availability of a qualified Reference Material (RM) for AB-CHMINACA 2'-indazole isomer is therefore critical for accurate identification. glpbio.com

Furthermore, the co-occurrence of both isomers in a single seized sample can complicate analysis. It is often unknown whether the 2'-indazole isomer is present as an unintentional manufacturing impurity from the clandestine synthesis of AB-CHMINACA or if it was intentionally synthesized and added to the product. researchgate.netnih.gov This ambiguity has significant implications for understanding illicit manufacturing trends and for legal interpretations.

The continuous emergence of new isomers of various synthetic cannabinoids further compounds the analytical challenge. Forensic laboratories must constantly adapt their methods to identify and differentiate these new compounds, which may have different pharmacological and toxicological profiles.

Prevalence and Emergence Trends of this Isomer in Illicit Markets

The AB-CHMINACA 2'-indazole isomer was first identified in illicit products in Japan. drugsandalcohol.ieresearchgate.netnih.gov Its emergence highlights a trend in the illicit drug market where isomerism is used to create new, unregulated psychoactive substances. nih.gov The prevalence of this specific isomer is not as widespread as its 1-indazole counterpart, AB-CHMINACA, which has been seized in significant quantities in various forms, including herbal material and powders, across different regions. drugsandalcohol.ie

Data from law enforcement and forensic laboratories suggest that the 2-alkyl-2H-indazole regioisomers of several synthetic cannabinoids, including AB-CHMINACA, are likely to be encountered as a result of improper purification during clandestine synthesis. researchgate.netnih.gov This indicates that their presence in seized materials may sometimes be unintentional.

However, the detection of the AB-CHMINACA 2'-indazole isomer in consumer products at concentrations similar to other synthetic cannabinoids suggests it may also be willfully prepared and sold as a cannabimimetic agent. nih.gov The continued monitoring of illicit markets is essential to track the prevalence and distribution of this and other emerging synthetic cannabinoid isomers. The United Nations Office on Drugs and Crime (UNODC) and other international bodies monitor the emergence of NPS, including new synthetic cannabinoids, to inform global drug control policies. ekb.eg

Reported Seizures of AB-CHMINACA (Illustrative of the prevalence of the parent compound):

Country/RegionType of SeizureQuantityAdditional Information
Turkey Herbal MaterialAlmost 150 kg1,757 seizures reported. drugsandalcohol.ie
Hungary Herbal Material16 kgAround 1,700 seizures. Often found mixed with other synthetic cannabinoids and stimulants. drugsandalcohol.ie
Spain Herbal Material145,157 packages (1-3 g each) and 2 bags (2 kg each)Seized during 'Operation Alimaya'. Also contained AMB-FUB and AB-FUBINACA. drugsandalcohol.ie
Lithuania Herbal Material3.9 kgSeized in the form of briquettes with Euro signs. drugsandalcohol.ie
Bulgaria Herbal Material2 kgNo further information available. drugsandalcohol.ie

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Metabolic Fates and Identification of Novel Biomarkers

A significant gap in the current knowledge is the metabolic pathway of AB-CHMINACA 2'-indazole isomer. While extensive research has detailed the metabolism of the parent compound, AB-CHMINACA, which undergoes hydroxylation, carboxylation, and glucuronidation primarily mediated by cytochrome P450 enzymes like CYP3A4, no such data exists for its 2'-indazole isomer. nih.govscispace.comcore.ac.uk

Future research must prioritize in vitro metabolism studies using human liver microsomes and hepatocytes to identify the primary phase I and phase II metabolites of the 2'-indazole isomer. It is crucial to determine if the altered position of the cyclohexylmethyl group influences the primary sites of metabolic modification. For instance, it is plausible that the accessibility of the cyclohexyl ring or the indazole core to metabolic enzymes is different in the 2'-isomer, potentially leading to a different metabolite profile compared to AB-CHMINACA.

The identification of unique metabolites for the 2'-indazole isomer is paramount for developing reliable biomarkers of exposure. These novel biomarkers would enable forensic toxicologists to specifically confirm the consumption of products containing this impurity, which is currently challenging due to the identical molecular weight and similar mass spectra to the 1'-isomer. drugsandalcohol.ie

Rational Design of AB-CHMINACA 2'-Indazole Isomer Analogues based on SAR

The existing data on the low potency of the AB-CHMINACA 2'-indazole isomer provides a foundational data point for structure-activity relationship (SAR) studies. nih.gov The dramatic difference in activity between the 1'- and 2'-isomers highlights the critical importance of the N-1 position of the indazole ring for high-affinity cannabinoid receptor binding.

An unexplored avenue of research is the rational design of new analogues based on the 2H-indazole scaffold. While the parent 2'-isomer is weak, systematic modifications to other parts of the molecule could potentially modulate its activity. For example, altering the length or composition of the tail group, or replacing the valinamide (B3267577) head group with other amino acid derivatives, could provide valuable insights into the SAR of this class of compounds. Such studies, while not aimed at creating potent cannabinoids, would significantly enhance the understanding of the structural requirements for cannabinoid receptor interaction and could aid in the design of antagonists or other molecular probes.

Development of High-Throughput Screening Methods for Isomeric Detection and Quantification

The confirmed presence of AB-CHMINACA 2'-indazole isomer in seized materials necessitates the development of robust and efficient analytical methods for its detection. drugsandalcohol.ienih.gov While gas chromatography-mass spectrometry (GC-MS) can differentiate the 1'- and 2'-isomers based on their fragmentation patterns and retention times, this method may not be suitable for high-throughput screening. nih.govdrugsandalcohol.ie

Future research should focus on developing high-throughput screening techniques capable of rapidly and accurately detecting and quantifying this specific isomer in complex matrices. This could include the development of specific antibodies for use in immunoassay-based methods or the application of advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), with optimized separation conditions. The availability of such methods would be invaluable for forensic laboratories, enabling more efficient processing of seized samples and providing a clearer picture of the prevalence of this manufacturing impurity in the illicit drug market.

Q & A

Basic Research Questions

Q. How can the structural differences between AB-CHMINACA and its 2'-indazole isomer be characterized?

  • Methodological Answer : The positional isomerism (cyclohexylmethyl at the 2-position vs. 1-position of the indazole) can be resolved using nuclear magnetic resonance (NMR) spectroscopy. Key differences in ¹H and ¹³C NMR chemical shifts are observed at C-3' (δ 129.1 vs. 136.4) and N-1'/N-2' (δN -85.5/-153.9 vs. -191.4/-62.8) . Additionally, gas chromatography–mass spectrometry (GC-MS) fragmentation patterns differ due to altered alkylation positions, enabling chromatographic separation .

Q. What analytical techniques are recommended for identifying and quantifying AB-CHMINACA 2'-indazole isomer in biological matrices?

  • Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is optimal for quantification in serum, whole blood, or urine. For forensic samples, Fourier-transform infrared spectroscopy (FTIR) and NMR are used to confirm structural integrity. In urine, metabolite profiling (e.g., carboxylated M21 or hydroxylated derivatives) via LC-TOF-MS is critical due to rapid Phase I/II metabolism .

Q. What are the key challenges in synthesizing the 2'-indazole isomer without generating regioisomeric impurities?

  • Methodological Answer : Synthesis requires controlled alkylation of the indazole core. Using methyl 1H-indazole-3-carboxylate as a precursor, alkylation with bromomethylcyclohexane under basic conditions (e.g., KOtBu) selectively yields the 1-alkylated product. To avoid 2-alkyl byproducts, high-throughput optimization of reaction time, temperature, and stoichiometry is essential. Recent protocols achieve >98% purity with no detectable N2 isomer via selective hydrogenation .

Advanced Research Questions

Q. How do the pharmacological activities of AB-CHMINACA and its 2'-indazole isomer compare at cannabinoid receptors?

  • Methodological Answer : Fluorometric assays reveal that AB-CHMINACA acts as a high-potency CB1/CB2 agonist (EC₅₀ = 2.1–11.6 nM), while the 2'-indazole isomer exhibits micromolar-range potency. This disparity stems from steric hindrance at the receptor binding pocket due to altered indazole alkylation. Competitive binding assays with [³⁵S]GTPγS are recommended to validate inverse agonism/antagonism profiles .

Q. What metabolic pathways dominate in vivo for the 2'-indazole isomer, and how do they differ from AB-CHMINACA?

  • Methodological Answer : Human liver microsome (HLM) studies show that the 2'-isomer undergoes cyclohexyl ring hydroxylation and amide hydrolysis, similar to AB-CHMINACA. However, glucuronidation occurs preferentially at carboxylated metabolites rather than hydroxylated intermediates. Urinary metabolite identification requires LC-QTOF-MS with collision-induced dissociation (CID) to distinguish isomer-specific fragments (e.g., m/z 145.0395 vs. 163.0499) .

Q. How can researchers resolve contradictions in metabolite nomenclature across studies?

  • Methodological Answer : Standardize metabolite naming using IUPAC guidelines and reference standards (e.g., AB-CHMINACA metabolite M4). Cross-validate findings with synthetic reference materials and collaborative inter-laboratory studies. For example, discrepancies in "M1" designations between Erratico et al. (2017) and Wurita et al. (2015) highlight the need for harmonized reporting frameworks .

Q. What experimental designs are optimal for assessing the subacute toxicity of the 2'-indazole isomer?

  • Methodological Answer : Intraperitoneal administration in murine models (e.g., 0.3–10 mg/kg doses over 4 weeks) with endpoints including histopathology (liver/kidney damage), biochemical markers (ALT, creatinine), and blood concentration via GC-MS-MS. A linear calibration curve (2.5–500 ng/mL, r² > 0.99) ensures accurate quantification. LD₅₀ calculations (e.g., 282.84 mg/kg in mice) require probit analysis with mortality thresholds .

Data Analysis and Reproducibility

Q. How can researchers differentiate tautomeric forms of indazole derivatives during stability testing?

  • Methodological Answer : Dynamic nuclear polarization (DNP)-enhanced ¹⁵N NMR can resolve 1H- vs. 2H-indazole tautomers. For example, AB-CHMINACA 2H-indazole analogs show distinct ¹⁵N shifts (δN -85.5/-153.9) compared to 1H-tautomers (δN -191.4/-62.8). Stability under varying pH and temperature conditions should be monitored via HPLC-UV .

Q. What strategies mitigate batch-to-batch variability in synthetic cannabinoid research?

  • Methodological Answer : Implement quality control (QC) protocols including COA verification (>98% purity), LC-MS/MS purity checks, and stability testing (-20°C storage, <1 month usage). For in vivo studies, use freshly prepared DMSO stock solutions (10 mM) with sonication (37°C) to prevent aggregation. Cross-reference synthetic routes with patented methodologies (e.g., Pfizer WO/2009/106982) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.